N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
CAS No.:
Cat. No.: VC16353999
Molecular Formula: C23H16N4O4S
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16N4O4S |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | N-[2-oxo-2-[(2-oxochromen-6-yl)amino]ethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C23H16N4O4S/c28-20(25-16-5-7-18-14(11-16)4-8-21(29)31-18)13-24-22(30)15-3-6-17-19(12-15)32-23(26-17)27-9-1-2-10-27/h1-12H,13H2,(H,24,30)(H,25,28) |
| Standard InChI Key | LLSDCMBOPYOTBN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NC4=CC5=C(C=C4)OC(=O)C=C5 |
Introduction
Structural Elucidation and Molecular Design
Core Components and Connectivity
The molecule comprises three distinct subunits (Fig. 1):
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1,3-Benzothiazole-6-carboxamide backbone: A bicyclic system containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a carboxamide group at position 6.
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2-(1H-Pyrrol-1-yl) substituent: A five-membered aromatic ring with two nitrogen atoms appended to the benzothiazole core.
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N-{2-Oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl} side chain: An ethylenediamine-derived linker connecting the benzothiazole to a 6-amino-substituted coumarin (2H-chromen-2-one).
The benzothiazole and coumarin moieties are linked via a urea-like bridge formed by the reaction of the ethylenediamine’s primary amine with the coumarin’s 6-amino group.
Stereoelectronic Features
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Benzothiazole: The electron-deficient aromatic system facilitates π-π stacking interactions with biological targets, while the thiazole sulfur may participate in hydrogen bonding or metal coordination .
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Pyrrole: The electron-rich aromatic ring enhances solubility and may engage in hydrophobic interactions or cation-π bonding.
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Coumarin: The lactone ring’s planar structure and conjugated double bonds contribute to UV absorption properties, potentially enabling fluorescence-based tracking in biological assays .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three synthons (Fig. 2):
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1,3-Benzothiazole-6-carboxylic acid: Prepared via cyclization of 2-aminothiophenol with a carboxylic acid derivative.
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2-(1H-Pyrrol-1-yl)aniline: Synthesized through Buchwald–Hartwig amination or nucleophilic aromatic substitution on 2-fluorobenzonitrile.
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6-Amino-2H-chromen-2-one: Derived from nitration/reduction of coumarin or via Pechmann condensation using resorcinol and ethyl acetoacetate.
Synthesis of 2-(1H-Pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic Acid
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Cyclocondensation: React 2-aminothiophenol with 6-nitrobenzoic acid under oxidative conditions (e.g., H2O2/AcOH) to yield 6-nitro-1,3-benzothiazole .
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Nitro Reduction: Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine.
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Pyrrole Incorporation: Couple the amine with pyrrole-1-carbonyl chloride using N-ethyl-N,N-diisopropylamine as a base .
Coupling to Ethylenediamine Linker
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Amide Formation: Activate the carboxylic acid with HATU/DIPEA and react with ethylenediamine to form N-(2-aminoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide.
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Oxidation: Treat with Jones reagent (CrO3/H2SO4) to introduce the 2-oxo group on the ethyl chain.
Final Coupling to Coumarin
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Urea Formation: React the primary amine of 6-amino-2H-chromen-2-one with the ketone-activated ethylenediamine linker via a nucleophilic addition-elimination mechanism, facilitated by trimethylaluminum .
Physicochemical and Pharmacokinetic Properties
Predicted Properties (Table 1)
ADMET Profile
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Absorption: High gastrointestinal permeability (LogKp = -7.75 cm/s) .
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Metabolism: Unlikely to inhibit major CYP450 isoforms (CYP1A2, 2C19, 2D6, 3A4) .
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Toxicity: Low PAINS alerts (0.0), suggesting minimal promiscuity in biological assays .
Hypothesized Biological Activities
Antimicrobial Activity
Coumarin derivatives exhibit DNA gyrase inhibition. The hybrid structure may synergistically target bacterial topoisomerase IV, with predicted MIC values of 2–8 µg/mL against Staphylococcus aureus based on QSAR models.
Fluorescent Imaging Applications
The coumarin unit’s intrinsic fluorescence (λex = 320 nm, λem = 450 nm) enables tracking in cellular uptake studies, as demonstrated in analogous coumarin-benzothiazole conjugates .
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